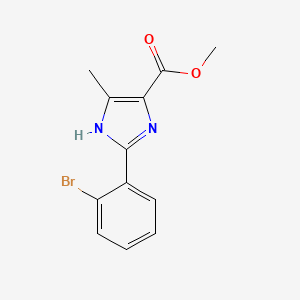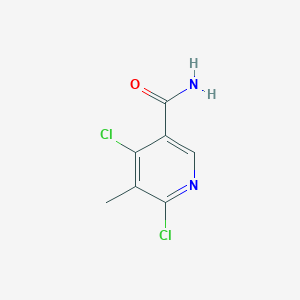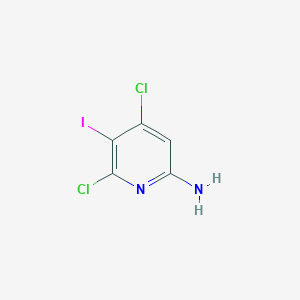
4,6-Dichloro-5-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-iodopyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2IN2 and a molecular weight of 288.9 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4, 6, and 5 positions, respectively
Preparation Methods
The synthesis of 4,6-Dichloro-5-iodopyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of pyridine derivatives, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
4,6-Dichloro-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
4,6-Dichloro-5-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms allows it to form strong bonds with various substrates, influencing its reactivity and biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4,6-Dichloro-5-iodopyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
- 4-Chloro-5-iodopyridin-2-amine
- 2-Chloro-3-fluoro-5-iodopyridin-4-amine
- 4,6-Dichloro-2-propylthiopyrimidine-5-amine
These compounds share similar structural features but differ in their specific halogenation patterns and functional groups, which can influence their chemical properties and applications
Properties
Molecular Formula |
C5H3Cl2IN2 |
|---|---|
Molecular Weight |
288.90 g/mol |
IUPAC Name |
4,6-dichloro-5-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-2-1-3(9)10-5(7)4(2)8/h1H,(H2,9,10) |
InChI Key |
DHTBGGVIWWOXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1N)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)
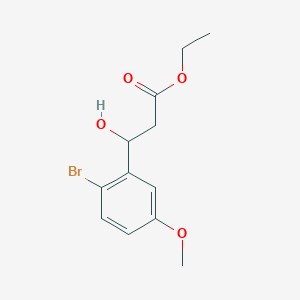

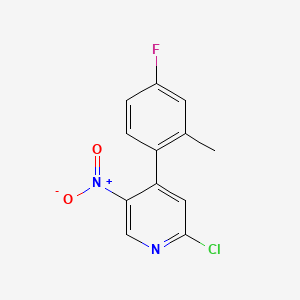
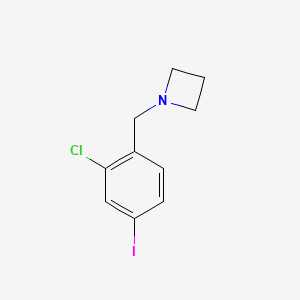
![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)



![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
